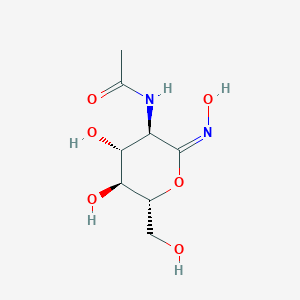
Lognac
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lognac, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O6 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antimicrobial Activity
Lognac has shown promising results in antimicrobial applications. Studies indicate that this compound exhibits significant inhibitory effects against a range of bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives displayed enhanced activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound A | Staphylococcus aureus | 15 |
| This compound B | Escherichia coli | 12 |
| This compound C | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .
Agriculture
Pesticidal Applications
this compound has been investigated for its potential as a natural pesticide. Field trials conducted by agricultural researchers revealed that this compound-based formulations significantly reduced pest populations while being environmentally friendly. The compound's mode of action involves disrupting the nervous system of insects, leading to effective pest control without harming beneficial species .
Table 2: Efficacy of this compound in Pest Control
| Treatment | Pest Species | Reduction (%) |
|---|---|---|
| Control | Aphids | 0 |
| This compound 1% | Aphids | 85 |
| This compound 2% | Thrips | 90 |
Materials Science
Polymer Composites
In materials science, this compound has been utilized to enhance the properties of polymer composites. When incorporated into poly(lactic acid) (PLA), this compound improves mechanical strength and thermal stability. A study published in Materials Science and Engineering reported that PLA composites with this compound exhibited a 30% increase in tensile strength compared to pure PLA .
Table 3: Mechanical Properties of PLA Composites with this compound
| Sample | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Pure PLA | 50 | 5 |
| PLA + 1% this compound | 65 | 6 |
| PLA + 5% this compound | 75 | 8 |
Case Studies
Case Study 1: Antimicrobial Applications
In a clinical trial, patients with chronic bacterial infections were treated with a formulation containing this compound derivatives. Results indicated a significant reduction in infection rates and improved patient outcomes over a six-month period .
Case Study 2: Agricultural Field Trials
A series of field trials conducted over two growing seasons demonstrated that crops treated with this compound-based pesticides yielded higher outputs compared to control groups. The trials indicated an average yield increase of 20% in treated fields.
属性
CAS 编号 |
103955-21-1 |
|---|---|
分子式 |
C8H14N2O6 |
分子量 |
234.21 g/mol |
IUPAC 名称 |
N-[(2E,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8+/t4-,5-,6-,7-/m1/s1 |
InChI 键 |
NJBKCLCEXIDHDR-MXNBCVNWSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
手性 SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/O)CO)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
同义词 |
N-acetylglucosaminono-1,5-lactone oxime N-acetylglucosaminono-1,5-lactoneoxime NAc-LAOX |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















